1,4-Bis(4-methylstyryl)benzene
Overview
Description
1,4-Bis(4-methylstyryl)benzene is a compound of interest in various fields of research due to its promising material properties for optoelectronic device applications. The compound has been explored for its photoluminescent characteristics, optical properties, and potential use in various applications such as wavelength shifters in liquid scintillators and components in liquid crystalline systems .
Synthesis Analysis
The synthesis of 1,4-bis(4-methylstyryl)benzene and its derivatives has been achieved through various chemical reactions. For instance, the Knoevenagel reaction has been employed to
Scientific Research Applications
Optoelectronic Material Development
1,4-Bis(4-methylstyryl)benzene nanocrystals have been explored for their potential in optoelectronic device applications due to their promising optical properties. These nanocrystals exhibit sphere-like morphology with an average particle size of about 60 nm and demonstrate stable, monodisperse aqueous dispersions. Their optical characteristics, including blue and red shifts in the peak wavelengths of absorption and emission spectra compared to tetrahydrofuran solutions, along with confirmed crystallinity through powder X-ray diffraction analysis, highlight their suitability as a new class of optoelectronic materials (Baba & Nishida, 2014).
Wavelength Shifting for Scintillation Applications
The application of 1,4-bis(4-methylstyryl)benzene derivatives, specifically bis-4-MOSB, as wavelength shifters in liquid scintillators has been studied. This novel wavelength shifter, synthesized through the Horner-Wadsworth-Emmons reaction, demonstrated improved light yield in a ternary liquid scintillator system when optimized with p-xylene and 2,5-diphenyloxazole. The bis-4-MOSB showed a red shift in maximum absorption and emission peaks, suggesting its effectiveness in enhancing scintillation processes for potential applications in radiation detection and related fields (Zheng et al., 2017).
Nanofabrication and Laser Ablation
Two-beam interference ablation of 1,4-Bis(4-methylstyryl)benzene organic crystals using short laser pulses has shown potential for precisely controlling the morphology of organic crystals. This method allows for the fabrication of grating structures with smooth surfaces on the crystals, which could be significant for applications requiring precise nanostructuring, such as in photonic devices and advanced materials research (Fang et al., 2012).
Two-Photon Applications in Biological Imaging
1,4-Bis(4-aminostyryl)benzene derivatives have been identified for their large two-photon cross-sections and high fluorescence in organic solvents, making them suitable for biological imaging applications. New derivatives with hydrophilic groups have been synthesized to improve water solubility and fluorescence quantum yields, offering a pathway to highly effective two-photon dyes for biological imaging, highlighting the material's versatility beyond traditional optoelectronic applications (Dollinger et al., 2004).
Photoluminescence and Excimer Formation
Studies on 1,4-bis-(α-cyano-4-methoxystyryl)benzene derivatives have unveiled their high photoluminescence and the occurrence of large bathochromic shifts in the emission spectra. This behavior indicates the formation of excimers, offering insights into controlling emission characteristics through various states like liquid crystalline and isotropic melts. These findings contribute to the development of photoluminescent materials with tailored emission properties for advanced optical applications (Lowe & Weder, 2002).
Safety And Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Future Directions
1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications . Its nanocrystals are expected to be a candidate for a new class of optoelectronic material . Organic single crystals have attracted considerable attention for optoelectronic device applications because of their high stimulated cross-sections, broad and high-speed nonlinear optical responses, and broad tuning wavelength .
properties
IUPAC Name |
1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASZEAAHJEDAL-PHEQNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-methylstyryl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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